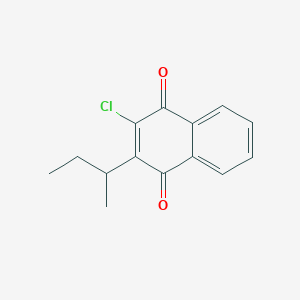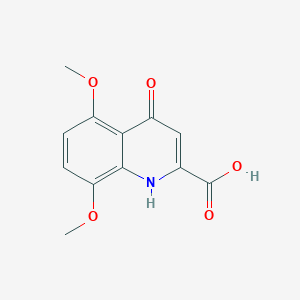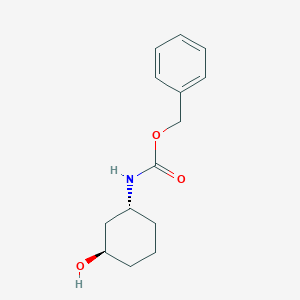
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is a synthetic organic compound belonging to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Benzylamine, methylamine, and appropriate naphthyridine precursors.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to form reduced derivatives using reducing agents like sodium borohydride.
Substitution: Substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 7-position.
7-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the benzyl group at the 6-position.
1,6-Naphthyridin-5(6H)-one: Lacks both the benzyl and methyl groups.
Uniqueness
6-Benzyl-7-methyl-1,6-naphthyridin-5(6H)-one is unique due to the presence of both benzyl and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
88187-42-2 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
6-benzyl-7-methyl-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C16H14N2O/c1-12-10-15-14(8-5-9-17-15)16(19)18(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
Clave InChI |
BIRUHVSYVFGUBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

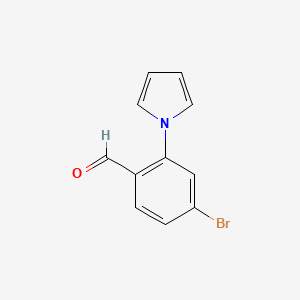
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)
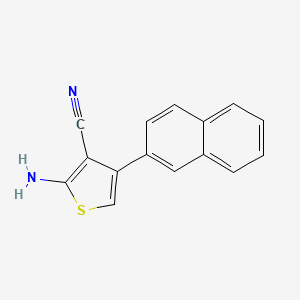
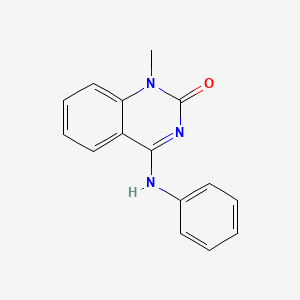
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
